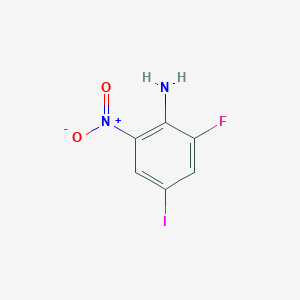

![molecular formula C7H5BrN2S B1304842 5-Bromo-1H-benzo[D]imidazole-2(3H)-thione CAS No. 68468-39-3](/img/structure/B1304842.png)

5-Bromo-1H-benzo[D]imidazole-2(3H)-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

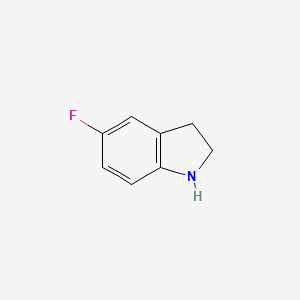

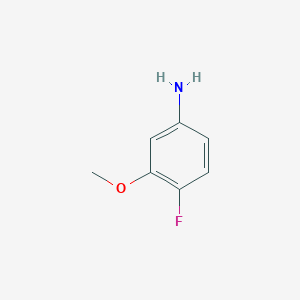

The compound 5-Bromo-1H-benzo[d]imidazole-2(3H)-thione is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. This compound is of interest due to its potential biological activity and its role as a building block in the synthesis of various heterocyclic compounds.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the use of bromo-substituted precursors. For instance, a copper-catalyzed cascade reaction of o-bromoarylisothiocyanates with isocyanides has been developed to synthesize benzo[d]imidazo[5,1-b]thiazole derivatives, which are structurally related to 5-Bromo-1H-benzo[d]imidazole-2(3H)-thione . Additionally, the synthesis of novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines and related compounds has been achieved by cyclocondensation of acetyl benzimidazoles with thiourea, demonstrating the versatility of bromo-benzimidazole compounds in heterocyclic chemistry .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be complex, as seen in the synthesis and crystal structure analysis of a spiro-imidazo[2,1-b]benzo[d]thiazole derivative, which revealed an essentially planar part formed by the five-membered thiazole ring and imidazole ring . This suggests that the molecular structure of 5-Bromo-1H-benzo[d]imidazole-2(3H)-thione would also exhibit a planar configuration, which could be important for its biological activity.

Chemical Reactions Analysis

Benzimidazole derivatives are known to undergo various chemical reactions, which can be utilized to create a wide array of biologically active compounds. For example, the hybrid molecules containing benzo[4,5]imidazo[1,2-d][1,2,4]thiadiazole moieties have shown potent apoptosis-inducing activity on human myeloid leukaemia cells . This indicates that 5-Bromo-1H-benzo[d]imidazole-2(3H)-thione could potentially be modified to enhance its biological activity through similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as their solubility, melting point, and stability, are crucial for their practical applications. The physico-chemical properties of bromobenzyl-benzylidene-imidazolidinediones have been described, and their microbiological activity has been evaluated, demonstrating the importance of these properties in the context of biological activity . Although the specific properties of 5-Bromo-1H-benzo[d]imidazole-2(3H)-thione are not detailed in the provided papers, similar compounds have shown significant biological activities, suggesting that this compound may also possess valuable properties for further exploration.

Aplicaciones Científicas De Investigación

Imidazole and its derivatives have remarkable versatility, finding applications in various fields :

- Medicine and Pharmacology : Imidazoles play a pivotal role in the synthesis of biologically active molecules . They are used in the creation of anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .

- Synthetic Chemistry : Imidazoles are used in diverse multicomponent reactions conducted under different conditions . They are key components to functional molecules that are used in a variety of everyday applications .

- Industry : Imidazoles are used as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .

- Green Chemistry and Organometallic Catalysis : Imidazoles have extended applications as ionic liquids and N-heterocyclic carbenes (NHCs) .

- Functional Materials : Imidazoles are being deployed in emerging research into dyes for solar cells and other optical applications .

Safety And Hazards

Propiedades

IUPAC Name |

5-bromo-1,3-dihydrobenzimidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2S/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTQEFLQSTYJSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=S)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80388217 |

Source

|

| Record name | 5-Bromo-1,3-dihydro-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1H-benzo[D]imidazole-2(3H)-thione | |

CAS RN |

68468-39-3 |

Source

|

| Record name | 68468-39-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-1,3-dihydro-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile](/img/structure/B1304764.png)

![{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B1304767.png)